molecular formula C13H15N3O B5366217 N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No. B5366217
M. Wt: 229.28 g/mol
InChI Key: IHLOFCSIYOCKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as "EMPC" is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EMPC is a pyrazole derivative that has a unique chemical structure, which makes it a promising candidate for drug development, particularly in the treatment of cancer.

Mechanism of Action

The mechanism of action of EMPC involves the inhibition of AKT, which is a key regulator of cell survival and proliferation. AKT is activated by various growth factors and cytokines, and its activity is increased in many types of cancer. EMPC inhibits AKT by binding to its active site and preventing its phosphorylation, which is necessary for its activation.
Biochemical and Physiological Effects
EMPC has been found to have several biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and reduction in the levels of pro-inflammatory cytokines. EMPC has also been shown to enhance the activity of the immune system by increasing the production of cytokines such as IFN-γ and IL-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of EMPC is its specificity towards cancer cells, which makes it a potential candidate for targeted therapy. EMPC has also been found to have low toxicity and good pharmacokinetic properties, which are important factors for drug development. However, the limitations of EMPC include its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research on EMPC, including:
1. Development of novel derivatives of EMPC with improved solubility and stability.
2. Investigation of the synergistic effects of EMPC with other anti-cancer agents.
3. Evaluation of the efficacy of EMPC in animal models of cancer.
4. Identification of the molecular targets of EMPC and its downstream signaling pathways.
5. Exploration of the potential applications of EMPC in other diseases such as inflammatory disorders and autoimmune diseases.
Conclusion
In conclusion, N-(4-ethylphenyl)-1-methyl-1H-pyrazole-5-carboxamide (EMPC) is a promising chemical compound that has potential applications in cancer therapy. EMPC has been found to have anti-tumor activity by inhibiting the activity of the enzyme AKT, which is involved in cell survival and proliferation. EMPC has several advantages such as its specificity towards cancer cells, low toxicity, and good pharmacokinetic properties. However, its limitations include low solubility and stability. Future research on EMPC should focus on the development of novel derivatives with improved properties and the evaluation of its efficacy in animal models of cancer.

Synthesis Methods

The synthesis of EMPC involves the reaction of 4-ethylphenylhydrazine with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a coupling reagent such as EDCI or DCC. The reaction is carried out in a suitable solvent such as DMF or DMSO, and the product is obtained after purification by column chromatography or recrystallization.

Scientific Research Applications

EMPC has been extensively studied for its potential applications in cancer therapy. Several studies have shown that EMPC has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. EMPC has been found to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of the enzyme AKT, which is involved in cell survival and proliferation.

properties

IUPAC Name

N-(4-ethylphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-3-10-4-6-11(7-5-10)15-13(17)12-8-9-14-16(12)2/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLOFCSIYOCKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC=NN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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